molecular formula C12H19N3O B2635785 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine CAS No. 2200807-40-3

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine

Cat. No.: B2635785
CAS No.: 2200807-40-3
M. Wt: 221.304
InChI Key: HWTBZGJUMLFADP-UHFFFAOYSA-N
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Description

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a pyridazine core, a heterocycle known for its utility in drug discovery, linked via an ether bridge to a 1-methylpiperidine moiety. The piperidine ring is a common feature in many biologically active molecules and approved therapeutics, often used to fine-tune pharmacokinetic properties, solubility, and the conformational profile of a compound . Compounds with pyridazine and piperidine/piperazine scaffolds are frequently investigated as potential inhibitors for various protein kinases and other enzymatic targets . Research into structurally similar molecules has shown their relevance in developing inhibitors for targets like the NLRP3 inflammasome, a component of the innate immune system implicated in various inflammatory diseases . Other pyridazine derivatives have been explored as key scaffolds in tyrosine kinase inhibitors, which are a major class of therapeutics in oncology . The specific substitution pattern of this compound suggests it may serve as a valuable intermediate or final target in synthetic organic chemistry efforts aimed at discovering new therapeutic agents. Researchers can utilize this compound as a building block for further chemical elaboration or as a reference standard in biological screening assays. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-6-7-12(14-13-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBZGJUMLFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine typically involves the reaction of 3-methylpyridazine with 1-methylpiperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Bases such as sodium hydride or potassium carbonate are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxide derivatives.

    Reduction: Formation of reduced pyridazine derivatives with altered functional groups.

    Substitution: Formation of substituted pyridazine derivatives with new functional groups replacing the methoxy or piperidine moieties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a series of derivatives including 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine were synthesized and evaluated for their activity against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than 5 μM, suggesting potent anticancer activity .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 Value (μM)
9bA549< 5
9dHCT116< 3
9aMCF7< 3
9ePC3< 5

The introduction of the 1-methylpiperidin-2-yl moiety significantly enhanced the antiproliferative activity compared to compounds lacking this substitution . This modification appears to play a crucial role in improving the binding affinity to target proteins involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and the introduction of various substituents can significantly impact biological activity. For example, fluorination at specific positions has been associated with enhanced potency against certain cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
FluorinationIncreased potency
Piperidine substitutionEnhanced binding affinity

Broader Therapeutic Potential

Beyond oncology, there is potential for the application of this compound in treating other diseases linked to kinase dysregulation. The modulation of signal transduction pathways presents opportunities for addressing conditions such as inflammation, neurodegeneration, and metabolic disorders . The versatility of this compound makes it a candidate for further exploration in various therapeutic contexts.

Case Studies and Experimental Findings

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, investigations into related pyridazine derivatives have reported successful outcomes in preclinical models, demonstrating their potential as effective treatments for aggressive tumors . These findings support the hypothesis that 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine could follow a similar trajectory with further development.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are key structural analogs, differing in substituents at the pyridazine 6-position or piperidine modifications:

Compound Name Substituent/Modification CAS RN Molecular Formula Molecular Weight Key Properties/Activities
3-Methyl-6-(tributylstannyl)pyridazine Tributylstannyl group 446286-08-4 C17H32N2Sn 383.16 Potential synthetic intermediate for cross-coupling reactions
CL218,872 3-Trifluoromethylphenyl-triazolopyridazine N/A C14H10F3N5 305.26 Anxiolytic activity via GABA receptor modulation
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyrazole and benzene substituents N/A C14H13N5 251.29 Glycogen synthase kinase 3 inhibition; antihypertensive
3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine Piperidin-3-ylmethoxy (no methyl on piperidine) 1247415-18-4 C12H18N3O 220.29 Potential CNS activity; altered piperidine substitution impacts binding
3-Methyl-6-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine Thiazole-piperidine hybrid 2379953-04-3 C21H24N4OS 380.51 Enhanced steric bulk; possible improved target selectivity

Pharmacological and Functional Comparisons

  • Anxiolytic Activity : CL218,872 (triazolopyridazine) demonstrates anxiolytic effects via GABA receptor modulation, suggesting that pyridazine derivatives with bulky aromatic substituents (e.g., trifluoromethylphenyl) may enhance CNS activity. The 1-methylpiperidine group in the target compound could similarly improve receptor affinity .
  • Enzyme Inhibition : Pyrazolylpyridazine derivatives (e.g., ) inhibit glycogen synthase kinase 3, a target for neurodegenerative diseases. The absence of a pyrazole ring in the target compound may reduce this activity but highlights the role of heterocyclic substituents in kinase targeting .
  • Synthetic Utility : The tributylstannyl analog () is likely used in Stille coupling reactions, emphasizing the versatility of 6-substituted pyridazines in organic synthesis. The target compound’s piperidinyl methoxy group precludes such reactivity but adds pharmacological relevance .

Physicochemical and Structural Insights

  • Steric Effects : The thiazole-piperidine hybrid () introduces significant steric bulk, which may hinder off-target interactions but reduce solubility. The target compound balances bulk with a compact 1-methylpiperidine group .

Research Findings and Implications

  • Docking Studies : Pyrazolylpyridazine derivatives () showed inhibitory action against glycogen synthase kinase 3 via docking simulations. This suggests that substituent polarity and hydrogen-bonding capacity are critical for enzyme inhibition, areas where the target compound’s piperidine group may underperform compared to pyrazole .
  • GABA Receptor Modulation : CL218,872’s anxiolytic effects highlight the importance of trifluoromethyl groups in enhancing binding to GABA receptors. The target compound’s 1-methylpiperidine group may similarly stabilize receptor interactions through hydrophobic interactions .

Biological Activity

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed examination of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridazine ring substituted with a methyl group and a methoxy group linked to a methylpiperidine moiety. This unique structure contributes to its potential bioactivity and solubility properties.

Synthesis Methods

The synthesis typically involves the reaction of 3-methylpyridazine with 1-methylpiperidine in the presence of bases like sodium hydride or potassium carbonate. Common solvents used are dichloromethane or tetrahydrofuran, with reactions conducted at temperatures ranging from 25°C to 50°C over several hours to overnight.

Anticancer Properties

Research indicates that 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM) Notes
MDA-MB-231< 5Breast cancer cell line showing high sensitivity .
HepG2< 15Liver cancer cell line with moderate sensitivity .
A549< 5Lung cancer cell line showing promising results .
HCT116< 3Colorectal cancer cell line with excellent response .

The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. It is hypothesized that it may interact with enzymes or receptors involved in these pathways, although further studies are needed to elucidate the precise molecular targets .

Antimicrobial Activity

Preliminary investigations have also suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth, although specific data on minimum inhibitory concentrations (MIC) are still forthcoming.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential as well. In vitro assays indicate that it may modulate inflammatory cytokine production, contributing to reduced inflammation in cellular models. However, comprehensive studies are necessary to confirm these effects and elucidate the underlying mechanisms .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of derivatives similar to 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine found that compounds containing the methylpiperidine moiety exhibited enhanced antiproliferative activity compared to their counterparts lacking this structure. The findings suggest that modifications to the piperidine group can significantly influence biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Mechanistic Insights

Another research effort investigated the mechanistic aspects of related compounds as mGluR5 negative allosteric modulators. This study revealed that structural modifications similar to those found in 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine could lead to potent pharmacological profiles, emphasizing the relevance of this class of compounds in therapeutic development for neurodegenerative diseases and cancer .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.5 ppm) and piperidinyl protons (δ ~1.5–2.8 ppm). Aromatic pyridazine protons appear as distinct doublets (δ ~7.5–8.5 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Crystallography :
    • Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the conformation of the piperidine ring and methoxy linkage. Disorder in the piperidinyl group may require TWINABS for refinement .

How can researchers assess the purity and stability of this compound under varying storage conditions?

Basic Research Question

  • Analytical Methods :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases: Acetonitrile/water (70:30) with 0.1% TFA .
    • TLC : Silica gel plates (ethyl acetate:hexane = 1:1) monitor degradation products.
  • Stability Studies :
    • Store at –20°C under inert atmosphere (N₂). Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the methoxy group .

What strategies optimize low yields in the coupling of the piperidinylmethoxy group to the pyridazine core?

Advanced Research Question

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves aryl ether formation efficiency) .
  • Solvent Optimization : Switch from DMF to 1,4-dioxane to reduce side reactions (e.g., N-methylpiperidine oxidation).
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired alkylation .

What methodologies are used to evaluate the pharmacological activity of this compound, particularly for CNS targets?

Advanced Research Question

  • Enzyme Assays :
    • MAO-B Inhibition : Radiolabeled substrate (¹⁴C-tyramine) assays measure IC₅₀ values. Compare with safinamide as a positive control .
  • In Vitro Models :
    • Neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis).
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens at the pyridazine 5-position) to enhance binding to MAO-B’s hydrophobic pocket .

How can contradictory bioactivity data between studies be resolved?

Advanced Research Question

  • Assay Variability :
    • Differences in MAO-B isoform sources (recombinant vs. mitochondrial) may alter IC₅₀ values. Standardize using human recombinant enzymes .
  • Metabolic Stability :
    • Hepatic microsome assays (e.g., rat vs. human) identify species-specific CYP450 metabolism affecting activity .
  • Statistical Analysis :
    • Apply ANOVA to compare datasets, accounting for batch effects or solvent variations (DMSO concentration impacts cell viability) .

What role does computational modeling play in designing derivatives with improved target selectivity?

Advanced Research Question

  • Docking Studies :
    • Use AutoDock Vina to model interactions with MAO-B’s FAD-binding site. Key residues: Tyr398, Tyr435.
    • MD Simulations : Analyze piperidinylmethoxy group flexibility in aqueous vs. membrane-bound environments .
  • QSAR Models :
    • Hammett constants (σ) predict electron-withdrawing substituents’ effects on binding affinity. A –NO₂ group at the pyridazine 5-position increases potency .

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